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Abstract

Danavorexton (TAK-925) is an investigational, potent, and highly selective orexin 2 receptor
(OX2R) agonist designed to address the underlying orexin deficiency in neurological disorders
such as narcolepsy.[1][2] Administered intravenously, danavorexton has demonstrated
significant wake-promoting effects in preclinical models and clinical trials involving patients with
narcolepsy type 1 (NT1), narcolepsy type 2 (NT2), idiopathic hypersomnia (IH), and obstructive
sleep apnea (OSA).[1][3][4] This technical guide provides a comprehensive overview of the
pharmacological profile of danavorexton, including its mechanism of action, pharmacokinetics,
and pharmacodynamics, supported by quantitative data from key studies and detailed
experimental methodologies.

Mechanism of Action

Danavorexton is a small-molecule, brain-penetrant agonist that exhibits high selectivity for the
human orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R), with a reported selectivity
of over 5,000-fold in vitro.[2] The orexin system, comprising orexin-A and orexin-B
neuropeptides and their receptors (OX1R and OX2R), is a critical regulator of sleep and
wakefulness.[2] Narcolepsy Type 1 is caused by a significant loss of orexin-producing neurons.
[1][5] By selectively activating OX2R, danavorexton mimics the function of endogenous
orexins, thereby promoting wakefulness and alleviating symptoms of excessive daytime
sleepiness.[1][2][6] Preclinical studies have confirmed that the wake-promoting effects of
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danavorexton are dependent on OX2R activation, as these effects were absent in OX2R
knockout mice.[2][6]

Signaling Pathway of Danavorexton
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Caption: Orexin 2 Receptor signaling pathway activated by Danavorexton.

Pharmacodynamics

The pharmacodynamic effects of danavorexton have been evaluated in both preclinical animal
models and human clinical trials, consistently demonstrating a robust wake-promoting profile.

Preclinical Pharmacodynamics

In orexin/ataxin-3 transgenic mice, a model for NT1, danavorexton administration led to a
significant increase in wakefulness and a reduction in the fragmentation of wakefulness during
the active phase.[2][6] Furthermore, it was observed to decrease cataplexy-like episodes and
suppress abnormal body weight gain with repeated administration.[6] Electrophysiological
analysis indicated that the activation of endogenous OX2R by danavorexton is very similar to
that of the native orexin peptide.[7] Studies in non-human primates, including common
marmosets and cynomolgus monkeys, also confirmed that subcutaneous administration of
danavorexton significantly increased wakefulness.[8]

Clinical Pharmacodynamics
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Clinical studies have shown that intravenous danavorexton significantly improves measures of
excessive daytime sleepiness across various patient populations.

Table 1: Summary of Clinical Pharmacodynamic Effects of Danavorexton
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Indication

Assessment

Dose(s)

Key Findings Reference(s)

Narcolepsy Type
1 (NT1)

Maintenance of
Wakefulness
Test (MWT)

5 mg, 11.2 mg,
44.8 mg (Single
Rising Dose)

Dose-dependent
increase in sleep
latency. Placebo-
adjusted change
in average sleep
latency: 18.79
min (5 mg), [21[°]
36.06 min (11.2
mg), 36.66 min
(44.8 mg). A
ceiling effect of
40 minutes was

reached.

Narcolepsy Type
2 (NT2)

Maintenance of
Wakefulness
Test (MWT)

44 mg, 112 mg
(Multiple Rising

Dose)

Significant
improvement in

sleep latency.

Day 7 placebo-
adjusted

improvement 4
from baseline:

24.58 min (44

mg), 27.27 min

(112 mg).

Idiopathic
Hypersomnia

(IH)

Maintenance of
Wakefulness
Test (MWT)

112 mg (Single

Infusion)

Significant [10]
increase in sleep
latency. LS mean
placebo-adjusted

sleep latency

was 29.4

minutes. 96% of
participants

reached the

maximum 40-

minute latency in
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at least one

session.

Idiopathic
Hypersomnia

(IH)

Karolinska
Sleepiness Scale
(KSS)

112 mg (Single

Infusion)

Significant

reduction in

subjective

sleepiness (p <

0.001). LS mean [10]
KSS scores: 3.63
(Danavorexton)

vS. 6.95

(Placebo).

Obstructive
Sleep Apnea
(OSA) with
Residual EDS

Maintenance of
Wakefulness
Test (MWT)

44 mg, 112 mg

(Single Infusion)

Improvements in
mean MWT
scores observed
with both doses
compared to

placebo.

Healthy, Sleep-

Maintenance of

Wakefulness

44 mg, 112 mg

(Continuous

Statistically
superior wake-
promoting effects
to placebo. LS

mean difference
(8]

Deprived Adults ) from placebo in
Test (MWT) Infusion)
average sleep
latency: 16.8 min
(44 mg), 30.2
min (112 mg).
Significant
increase in
Healthy Adults ]
) o o minute volume
with Opioid- Ventilation 11 mg (low
compared to
Induced Measures dose), 19 mg [11][12]
) ] ) placebo: 8.2
Respiratory (Minute Volume) (high dose)

Depression

L/min (low dose),
13.0 L/min (high

dose).
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Significant

Healthy Adults ]
) o decrease in
with Opioid- ) ] ) )
Sedation (Visual 19 mg (high sedation
Induced [11][12]
) Analog Scale) dose) compared to
Respiratory
) placebo (-29.7

Depression

mm).

Pharmacokinetics

Danavorexton is administered via intravenous infusion due to limited oral availability.[6]
Following intravenous administration, it demonstrates predictable pharmacokinetics.

Table 2: Pharmacokinetic Parameters of Danavorexton

Parameter Value Population Reference(s)

Route of
o ] Intravenous Human [13][14]
Administration

Elimination Half-life

~3.3-5.1 hours Human [13]
(t'2)

Brain Penetration Yes Preclinical/Human [6][15]

Pharmacodynamic and pharmacokinetic analysis in preclinical models revealed a threshold
effect, where danavorexton induced a sustained wakefulness-promoting effect when plasma
concentrations exceeded approximately 100 ng/mL in orexin/ataxin-3 mice.[2] This finding
helped guide the dosage selection for human clinical trials.[2]

Experimental Protocols

The pharmacological profile of danavorexton has been characterized through a series of
preclinical and clinical studies.

Preclinical Studies: Narcolepsy Mouse Model

e Model: Orexin/ataxin-3 transgenic mice, which exhibit progressive loss of orexin neurons,
mimicking the pathophysiology of human NT1.[2][6]
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o Drug Administration: Danavorexton was administered via subcutaneous injection.[15]
e Assessments:

o Sleep/Wakefulness: Assessed using electroencephalogram (EEG) and electromyogram
(EMG) recordings to determine time spent in wakefulness, non-rapid eye movement
(NREM) sleep, and rapid eye movement (REM) sleep.[2][6]

o Cataplexy-like Episodes: Identified by periods of muscle atonia during wakefulness.[2][6]

o EEG Power Spectral Analysis: To evaluate the quality of wakefulness.[6][7]

Clinical Trials: Phase 1 Studies

The clinical development of danavorexton has involved several Phase 1 studies to evaluate its
safety, tolerability, pharmacokinetics, and pharmacodynamics.

Study Design: Typically randomized, double-blind, placebo-controlled, crossover designs.[8]
[10][11]

» Participant Populations: Healthy volunteers (including sleep-deprived and under opioid-
induced respiratory depression), patients with NT1, NT2, IH, and OSA.[1][3][8][11]

o Drug Administration: Single or multiple rising doses administered via continuous intravenous
infusion.[1][10]

o Key Pharmacodynamic Endpoints:

o Maintenance of Wakefulness Test (MWT): A standardized objective measure of the ability
to remain awake during the day. Participants are asked to sit quietly in a dimly lit room and
try to stay awake for a series of 40-minute trials. The primary endpoint is sleep latency.[2]
[8][10]

o Karolinska Sleepiness Scale (KSS): A subjective, self-rated scale of sleepiness at a
particular moment.[8][10]

o Psychomotor Vigilance Task (PVT): A test measuring sustained attention and reaction
time.[3][10]
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Caption: Workflow for a randomized, crossover clinical trial of Danavorexton.

Safety and Tolerability

Across clinical trials, intravenous danavorexton has been generally well-tolerated.[1][2] In a
study with patients with idiopathic hypersomnia, treatment-emergent adverse events (TEAES)
were mostly mild to moderate.[10][16] Urinary TEAES, such as pollakiuria (frequent urination),
have been noted in some participants receiving danavorexton.[4][10] No deaths or TEAES
leading to discontinuation of the study drug have been reported in the cited studies.[4][10]

Summary and Future Directions

Danavorexton is a selective OX2R agonist that effectively reverses symptoms of excessive
daytime sleepiness in conditions characterized by orexin deficiency or dysfunction. Its potent
wake-promoting effects, demonstrated across multiple preclinical and clinical studies, highlight
the therapeutic potential of OX2R agonism. While development of the intravenous formulation
of danavorexton (TAK-925) has been discontinued for strategic reasons, the promising clinical
data have paved the way for the development of next-generation, orally available OX2R
agonists.[17][18] The findings from the danavorexton program have been instrumental in
validating the OX2R as a key therapeutic target for narcolepsy and other hypersomnolence
disorders.

Logical Relationships of Danavorexton's Effects
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Caption: Logical flow from mechanism to clinical effects of Danavorexton.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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